![molecular formula C14H17NO3 B7595000 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol
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Overview
Description
3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol, also known as salbutamol, is a bronchodilator drug used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It belongs to the class of beta-2 agonists and works by relaxing the smooth muscles in the airways, thereby increasing airflow to the lungs.
Mechanism of Action
3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol works by binding to beta-2 adrenergic receptors on the smooth muscles in the airways. This binding activates an enzyme called adenylate cyclase, which converts ATP to cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A, which in turn phosphorylates and activates myosin light chain kinase. This results in the relaxation of the smooth muscles in the airways, leading to increased airflow to the lungs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol include increased levels of cAMP, relaxation of the smooth muscles in the airways, and increased airflow to the lungs. It also has a positive inotropic effect on the heart, leading to increased cardiac output. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in the treatment of respiratory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol in lab experiments is its well-established mechanism of action and therapeutic effects. It is also readily available and has a relatively low toxicity profile. However, one of the limitations of using this drug in lab experiments is its potential for inducing tachyphylaxis, which may affect the reproducibility of results.
Future Directions
There are several future directions for research on 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol. One area of interest is the development of more selective beta-2 agonists with fewer side effects. Another area of research is the investigation of the potential use of this drug in the treatment of other respiratory disorders such as bronchiectasis and cystic fibrosis. Additionally, there is ongoing research on the use of 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol in the management of preterm labor, with a focus on optimizing dosing regimens and minimizing adverse effects.
Synthesis Methods
The synthesis of 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol involves the reaction between 5-(Hydroxymethyl)furfural and 3-aminophenol in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride.
Scientific Research Applications
3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol has been extensively studied for its therapeutic effects in the treatment of asthma and COPD. It is also used in the management of preterm labor, as it has been shown to relax the uterine smooth muscles. Additionally, it has been investigated for its potential use in the treatment of other respiratory disorders such as cystic fibrosis and bronchiectasis.
properties
IUPAC Name |
3-[1-[[5-(hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-3-2-4-12(17)7-11)15-8-13-5-6-14(9-16)18-13/h2-7,10,15-17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRKCUBKKSAMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol |
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